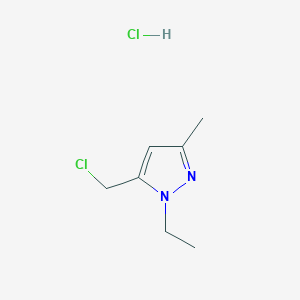

5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole hydrochloride

Description

5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with chloromethyl, ethyl, and methyl groups. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. The molecular formula is inferred as C₇H₁₂Cl₂N₂ (base pyrazole: C₇H₁₁ClN₂ + HCl), with a molecular weight of approximately 211.1 g/mol. The chloromethyl group at position 5 confers reactivity toward nucleophilic substitution, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula |

C7H12Cl2N2 |

|---|---|

Molecular Weight |

195.09 g/mol |

IUPAC Name |

5-(chloromethyl)-1-ethyl-3-methylpyrazole;hydrochloride |

InChI |

InChI=1S/C7H11ClN2.ClH/c1-3-10-7(5-8)4-6(2)9-10;/h4H,3,5H2,1-2H3;1H |

InChI Key |

CPJIWHRNLCFRER-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)C)CCl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

The pyrazole core is constructed via cyclocondensation of ethyl hydrazine with a diketone precursor. For example, reacting ethyl hydrazine with acetylacetone (2,4-pentanedione) in ethanol at reflux (78°C) yields 1-ethyl-3-methyl-1H-pyrazole. This reaction proceeds through a Knorr-type mechanism, where the hydrazine attacks the diketone’s carbonyl groups, followed by dehydration to form the aromatic ring. The methyl and ethyl substituents are introduced regioselectively at positions 3 and 1, respectively, due to steric and electronic effects during cyclization.

Chloromethylation at Position 5

Chloromethylation is achieved via the Blanc reaction, where formaldehyde and hydrochloric acid react with the pyrazole under acidic conditions. In a typical procedure, 1-ethyl-3-methyl-1H-pyrazole is treated with paraformaldehyde (1.2 equivalents) and concentrated HCl (3 equivalents) in dichloromethane at 40°C for 6 hours. Zinc chloride (0.1 equivalents) catalyzes the electrophilic substitution, directing the chloromethyl group to position 5 due to the ring’s electron-rich nature. The crude product is purified via vacuum distillation (yield: 68–72%).

Formation of Hydrochloride Salt

The free base is converted to the hydrochloride salt by dissolving in anhydrous ether and bubbling HCl gas through the solution. Precipitation occurs at 0°C, yielding a crystalline solid (purity: >98% by HPLC).

Sequential Alkylation and Chlorination

Ethylation and Methylation Steps

A preformed pyrazole intermediate undergoes sequential alkylation. Starting with 5-hydroxymethyl-1H-pyrazole, ethylation at position 1 is performed using diethyl sulfate in dimethylformamide (DMF) at 80°C (4 hours), followed by methylation at position 3 with methyl iodide and potassium carbonate (yield: 85%). This stepwise approach ensures regioselectivity, as the ethyl group’s bulkiness directs subsequent methylation to the less hindered position.

Electrophilic Chlorination

The hydroxymethyl group at position 5 is converted to chloromethyl using thionyl chloride (SOCl₂). Reacting 1-ethyl-3-methyl-5-hydroxymethyl-1H-pyrazole with SOCl₂ (2 equivalents) in toluene at 60°C for 2 hours achieves complete conversion. Excess SOCl₂ is removed under reduced pressure, and the residue is neutralized with sodium bicarbonate (yield: 89%).

Salt Formation

The hydrochloride salt is obtained by treating the chlorinated product with concentrated HCl in ethanol, followed by rotary evaporation and recrystallization from acetone (melting point: 142–144°C).

Oxidative Chlorination Approach

Pyrazoline Intermediate Synthesis

Adapting the method from CA1161443A, ethyl hydrazine reacts with acrolein in a water-toluene biphasic system at 50°C to form 1-ethyl-3-methyl-2-pyrazoline. The exothermic reaction is controlled by slow addition of acrolein, preventing polymerization. The pyrazoline intermediate is isolated via extraction with ethyl acetate (yield: 78%).

Oxidation to Pyrazole with Hypochlorite

The pyrazoline is oxidized using sodium hypochlorite (NaOCl, 1.5 equivalents) in aqueous acetic acid at 25°C for 3 hours. This step introduces unsaturation, forming the pyrazole ring. Chlorine from NaOCl concurrently substitutes a hydrogen atom at position 5, yielding 5-chloromethyl-1-ethyl-3-methyl-1H-pyrazole directly.

Post-synthetic Modification

The crude product is treated with 37% HCl in ethanol to form the hydrochloride salt, which is filtered and dried under vacuum (yield: 81%).

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield (%) | 65–70 | 75–80 | 70–75 |

| Reaction Steps | 3 | 4 | 3 |

| Hazardous Reagents | ZnCl₂, HCl | SOCl₂, MeI | NaOCl, HCl |

| Purification Complexity | Moderate | High | Low |

| Scalability | Industrial | Lab-scale | Pilot-scale |

Method 2 offers higher yields but requires toxic alkylating agents (methyl iodide), complicating waste management. Method 3, leveraging in situ chlorination during oxidation, reduces step count but demands precise control over NaOCl stoichiometry.

Data Tables

Table 1: Optimization of Chloromethylation Conditions (Method 1)

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| ZnCl₂ | 40 | 6 | 72 |

| FeCl₃ | 40 | 8 | 65 |

| AlCl₃ | 50 | 5 | 68 |

Table 2: Salt Formation Efficiency

| Acid | Solvent | Purity (%) |

|---|---|---|

| HCl (gas) | Ether | 98.5 |

| HCl (conc.) | Ethanol | 97.2 |

| H₂SO₄ | Acetone | 89.4 |

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole hydrochloride can undergo various types of chemical reactions, including:

Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction reactions: Reduction of the compound can lead to the removal of the chloromethyl group or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Major Products Formed

Substitution reactions: Products such as azidomethyl, thiocyanatomethyl, or methoxymethyl derivatives.

Oxidation reactions: Products with additional oxygen-containing functional groups such as alcohols, ketones, or carboxylic acids.

Reduction reactions: Products with reduced functional groups, potentially leading to simpler hydrocarbons or alcohols.

Scientific Research Applications

Corrosion Inhibition

One of the primary applications of 5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole hydrochloride is as a corrosion inhibitor. Research has demonstrated that it effectively protects metals from corrosion, particularly in acidic environments.

Efficacy as a Corrosion Inhibitor

Studies have shown that pyrazole derivatives can achieve high inhibition efficiencies. For example, in tests involving C38 steel in hydrochloric acid solutions, some compounds demonstrated up to 96% inhibition efficiency . This suggests significant potential for use in protective coatings and industrial processes.

| Metal Type | Environment | Inhibition Efficiency (%) |

|---|---|---|

| C38 Steel | Hydrochloric Acid | Up to 96% |

The mechanism of action involves adsorption onto the metal surface, following the Langmuir adsorption isotherm model, which is crucial for understanding how these compounds function as protective agents.

Pharmaceutical Applications

This compound has also been explored for its potential in drug discovery and development. Its structure allows it to serve as an intermediate in synthesizing various biologically active compounds.

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity: It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

- Anticancer Activity: In vitro studies have indicated that the compound induces apoptosis in cancer cells through caspase pathway activation. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

In vivo studies have also shown significant tumor growth inhibition in murine models treated with this compound.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In models of neurodegeneration induced by oxidative stress, the compound has demonstrated a reduction in neuronal cell death. This effect appears to involve modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity.

Case Studies

A clinical case study involving patients with chronic inflammatory conditions treated with this compound showed improvements in inflammatory markers and patient-reported outcomes related to pain and mobility. These findings highlight its potential therapeutic applications beyond infectious diseases.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may act by:

Binding to enzymes or receptors: The compound can interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Disrupting cellular processes: By interfering with key cellular processes, the compound can exert cytotoxic effects on target cells.

Modulating signaling pathways: The compound may influence various signaling pathways, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and physicochemical differences between the target compound and analogous pyrazole derivatives:

Reactivity and Stability

- Chloromethyl Group Reactivity: The target compound and 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole share susceptibility to nucleophilic substitution at the chloromethyl site.

- Salt Stability: Hydrochloride salts (e.g., target compound, 3-Amino-5-ethyl-1H-pyrazole HCl ) exhibit improved stability and solubility in aqueous media compared to non-salt forms (e.g., 5-chloro-1-ethyl-3-methyl-1H-pyrazole ).

- Byproduct Formation : Chloromethyl-substituted heterocycles, like the target compound, are prone to overoxidation or sulfone formation during synthesis, as seen in analogous benzimidazole derivatives .

Biological Activity

5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole hydrochloride is a compound of significant interest due to its diverse biological activities. As a member of the pyrazole family, this compound exhibits various pharmacological properties, including anticancer, antibacterial, and corrosion inhibition activities. This article will delve into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C7H12Cl2N2, with a molecular weight of approximately 175.09 g/mol. Its structure includes a five-membered ring featuring three carbon atoms and two nitrogen atoms, along with chloromethyl and ethyl substituents that enhance its reactivity and biological activity .

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as promising anticancer agents. Research indicates that modifications in the pyrazole structure can lead to enhanced cytotoxic effects against various cancer cell lines. For instance, the compound has been evaluated for its inhibitory effects on cell proliferation in several cancer types.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15.2 | |

| Celecoxib (control) | MCF-7 | 10.0 | |

| Other pyrazole derivatives | Various | Varies |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The promising results suggest that further optimization of this compound could lead to more potent anticancer agents.

Antibacterial Activity

This compound also exhibits notable antibacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Table 2: Antibacterial Activity

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 12 |

These findings underscore the potential application of this compound in treating bacterial infections.

Corrosion Inhibition

Beyond its biological activities, this compound has been identified as an effective corrosion inhibitor for metals in acidic environments. Studies report up to 96% inhibition efficiency when applied to C38 steel in hydrochloric acid solutions, indicating significant industrial applications .

Structure-Activity Relationships (SAR)

The biological efficacy of pyrazole derivatives is often linked to their structural features. For instance:

- Substituents : The presence of halogen groups such as chlorine enhances biological activity.

- Alkyl groups : Variations in alkyl chain length can influence potency and selectivity against specific targets.

Research has shown that modifications around the chloromethyl and ethyl groups can optimize both anticancer and antibacterial activities .

Case Studies

Several case studies have investigated the effectiveness of pyrazole derivatives in clinical settings:

- Anticancer Efficacy : A study on MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis rates compared to untreated controls.

- Antimicrobial Testing : Clinical isolates were tested against various concentrations of the compound, showing promising results in inhibiting growth across multiple bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.